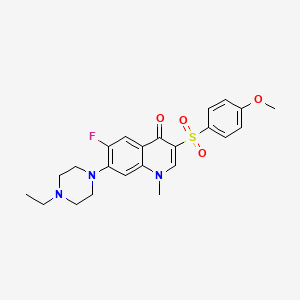

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Beschreibung

This compound belongs to the 4-quinolone class, characterized by a bicyclic core with a ketone group at position 2. Key structural features include:

- Position 6: Fluorine substitution, enhancing lipophilicity and metabolic stability.

- Position 7: A 4-ethylpiperazine moiety, which may influence pharmacokinetics and target binding.

Eigenschaften

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4S/c1-4-26-9-11-27(12-10-26)21-14-20-18(13-19(21)24)23(28)22(15-25(20)2)32(29,30)17-7-5-16(31-3)6-8-17/h5-8,13-15H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVEYPJZLYAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common route includes:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the piperazine moiety: This step involves the reaction of the intermediate with 4-ethylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of amines or thiols.

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or thiols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of quinoline, including the compound , exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and have potential as antibiotic agents. The piperazine ring enhances interaction with bacterial targets, making these compounds effective against resistant strains .

Anticancer Properties

Several studies have investigated the anticancer potential of quinoline derivatives. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Its structural features allow for interaction with various biological targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The modifications on the quinoline scaffold, such as the introduction of fluorine and methoxy groups, have been linked to improved potency and selectivity against specific targets. For instance:

- Fluorine Substitution : Enhances lipophilicity and bioavailability.

- Methoxy Group : Contributes to increased binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoline derivatives, including 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound in human cancer cell lines. The study demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This highlights its potential use in developing targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The table below highlights critical differences between the target compound and key analogs:

Key Findings from Comparative Analysis

Sulfonyl Group Influence: The 4-methoxybenzenesulfonyl group in the target compound may improve target binding compared to simpler sulfonyl analogs (e.g., 4-ethylphenylsulfonyl in ). Methoxy groups can enhance solubility via polar interactions, whereas ethylphenyl groups prioritize lipophilicity. Impurities like 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (lacking sulfonyl groups) highlight the importance of the sulfonyl moiety in API stability and activity .

Halogen Substitution: Fluorine at position 6 (target compound) confers greater metabolic stability and membrane permeability compared to chlorine in analogs like 7-chloroquinoline derivatives .

Heterocyclic Moieties at Position 7 :

- Morpholine’s oxygen atom may reduce basicity but improve hydrogen-bonding capacity.

Position 1 Substitution :

- Methyl (target) vs. ethyl (): Methyl groups reduce steric hindrance, possibly favoring binding in sterically restricted active sites.

Biologische Aktivität

The compound 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 421.48 g/mol. The structure features a fluorine atom at position 6, an ethylpiperazine moiety at position 7, and a methoxybenzenesulfonyl group at position 3. These functional groups are critical for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The compound may interact with the peripheral anionic site and catalytic sites of the enzyme, potentially preventing amyloid peptide aggregation .

- Anticancer Activity : Dihydroquinoline derivatives have demonstrated activity against various cancer cell lines. The specific interactions at the molecular level often involve modulation of cell signaling pathways associated with proliferation and apoptosis .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

- Alzheimer's Disease Model : A study involving piperazine derivatives demonstrated their efficacy in reducing amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The derivatives were administered orally, showing significant improvement in cognitive functions compared to control groups .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) revealed that the compound induces apoptosis through caspase activation pathways. The results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity .

- Antimicrobial Testing : The compound was tested against several bacterial strains (e.g., E. coli and S. aureus) using standard disk diffusion methods. Results showed zones of inhibition comparable to known antibiotics, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.